(1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine
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Overview
Description
(1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine typically involves multiple steps, including the formation of the piperidine ring, introduction of the cyclopropyl group, and subsequent functionalization to introduce the oxoethanamine moiety. Common reagents used in these reactions include cyclopropyl bromide, diphenylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may interact with various enzymes and receptors, making it a candidate for studying biochemical pathways and mechanisms.
Medicine
In medicine, piperidine derivatives are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Industry
Industrially, such compounds can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine: can be compared with other piperidine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H26N2O |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(2S)-2-amino-2-cyclopropyl-1-(3,3-diphenylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C22H26N2O/c23-20(17-12-13-17)21(25)24-15-7-14-22(16-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,17,20H,7,12-16,23H2/t20-/m0/s1 |
InChI Key |
RVDAHWSYHUHTAL-FQEVSTJZSA-N |
Isomeric SMILES |
C1CC(CN(C1)C(=O)[C@H](C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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